(-)-5-m-Hydroxyphenyl-2-methylmorphan is a synthetic compound belonging to the class of morphinan derivatives, which are structurally related to opioid analgesics. This compound has garnered attention in pharmacological research due to its unique receptor binding properties and potential therapeutic applications. The compound is characterized by its specific stereochemistry, which influences its biological activity and receptor interactions.
This compound is classified as a sigma receptor ligand, specifically demonstrating selectivity towards sigma-2 receptors. It also exhibits interactions with opioid receptors, although its affinity for these receptors can vary significantly depending on structural modifications . The classification of this compound is crucial for understanding its potential uses in pain management and other therapeutic areas.
The synthesis of (-)-5-m-Hydroxyphenyl-2-methylmorphan typically involves multi-step organic reactions. One common approach is the modification of precursor compounds through reactions such as the Claisen-Schmidt reaction, which facilitates the introduction of the hydroxyphenyl group at the 5-position of the morphinan structure .
Technical Details:
(-)-5-m-Hydroxyphenyl-2-methylmorphan participates in various chemical reactions that can modify its structure and alter its biological activity. Key reactions include:
Technical Details:
These reactions are often monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm product formation and purity .
The mechanism of action for (-)-5-m-Hydroxyphenyl-2-methylmorphan primarily involves its interaction with sigma receptors. Binding studies indicate that this compound exhibits significant affinity for sigma-2 receptors, leading to downstream effects such as calcium release in cells, which may contribute to its apoptotic effects in certain tumor cell lines .
Research has shown that this compound can activate specific signaling pathways associated with cell death, suggesting potential applications in cancer therapy . Its selective binding profile makes it a valuable tool for studying sigma receptor functions.
Relevant analyses have shown that this compound maintains stability over time when stored properly, making it suitable for long-term studies .
(-)-5-m-Hydroxyphenyl-2-methylmorphan has several notable applications in scientific research:
The exploration of phenylmorphan analogs represents a pivotal chapter in opioid analgesic development, driven by efforts to dissect morphine's complex structure-activity relationships. In the 1950s, Everette L. May and colleagues pioneered molecular simplification strategies to retain morphine's analgesic efficacy while mitigating adverse effects like respiratory depression and addiction liability. This work led to the synthesis of (±)-5-(m-hydroxyphenyl)-2-methylmorphan (compound 1), a bicyclic scaffold devoid of morphine's characteristic furan ring and C-ring ether linkage [9]. Early pharmacological characterization revealed racemic 1 possessed morphine-like potency in rodent antinociception assays, stimulating interest in its enantiomeric resolution. The subsequent separation yielded the pharmacologically active (1R,5S)-(–)-enantiomer (compound 2) and its (1S,5R)-(+)-counterpart (compound 3). Strikingly, compound 2 demonstrated approximately 4-fold greater analgesic potency than morphine in the mouse hot-plate test, while compound 3 exhibited mixed agonist-antagonist properties reminiscent of nalorphine [9]. This enantiomeric divergence underscored the stereochemical precision governing opioid receptor interactions and established phenylmorphans as a versatile platform for probing narcotic receptor phenomena. Subsequent refinements focused on N-substituent modifications to enhance antagonist activity, culminating in derivatives like (–)-5-(3-hydroxyphenyl)-N-phenethylmorphan (compound 12), which emerged as a pure opioid antagonist despite lacking steric hindrance elements previously deemed essential for such activity [9].
Table 1: Key Historical Milestones in Phenylmorphan Development
Time Period | Development | Significance |
---|---|---|
1950s | Synthesis of (±)-5-(m-hydroxyphenyl)-2-methylmorphan | First potent simplified morphine analog with comparable analgesia [9] |
1960s | Enantiomeric resolution | Discovery of (–)-enantiomer's enhanced potency & (+)-enantiomer's antagonist profile [9] |
1990s-2000s | N-Phenethyl substitution | Generation of pure antagonists without fused ring constraints [9] |
(–)-5-m-Hydroxyphenyl-2-methylmorphan belongs to the 2-azabicyclo[3.3.1]nonane class, characterized by a rigid, boat-chair conformation bicyclic framework. This core structure positions the m-hydroxyphenyl moiety at the C5 position and the nitrogen atom at the bridgehead (position 2), creating a distinct spatial orientation compared to classical 4,5-epoxymorphinans like morphine. The phenolic hydroxyl group at the meta-position of the C5 phenyl ring is a critical pharmacophore, enabling hydrogen-bonding interactions with opioid receptor residues analogous to morphine’s C3-phenolic group [9].
Conformational analyses reveal that the azabicyclo[3.3.1]nonane scaffold constrains the orientation of the pharmacophoric elements:
Table 2: Structural Features Governing Phenylmorphan Pharmacology
Structural Element | Role in Receptor Interaction | Consequence of Modification |
---|---|---|
C5 m-Hydroxyphenyl group | H-bond donor/acceptor with His297/Trp318 (μOR) | Loss of OH → >100-fold ↓ affinity [9] |
Bridgehead Nitrogen (N2) | Ionic interaction with Asp147 (μOR) | Quaternary N-methyl → Altered efficacy [9] |
(1R,5S) Configuration | Optimal spatial alignment of pharmacophores | Enantiomeric inversion → Agonist to antagonist switch [9] |
C9 Substituents | Modulates phenyl ring flexibility & orientation | 9β-Methyl → Antagonist profile [9] |
(–)-5-m-Hydroxyphenyl-2-methylmorphan and its derivatives exhibit complex and subtype-selective interactions with opioid receptors. The prototypical (–)-N-methyl analog (compound 2) functions as a high-efficacy μ-opioid receptor (μOR) agonist, inhibiting cAMP accumulation and activating G-protein-gated inwardly rectifying potassium (GIRK) channels in neuronal circuits governing nociception and reward [1]. Its antinociceptive effects are fully reversed by naloxone, confirming μOR-mediated mechanisms [9].
Strategic N-substituent modifications dramatically alter functional activity:
Molecular dynamics simulations elucidate how structural variations translate to pharmacological outcomes. For instance, (–)-N-phenethylmorphan (compound 12) engages μOR through:
Table 3: Pharmacological Profiles of Select (–)-5-m-Hydroxyphenyl-2-methylmorphan Analogs
Compound | N-Substituent | μOR Ki (nM) | Functional Activity (μOR) | Key Receptor Interactions |
---|---|---|---|---|
2 | Methyl | 1.8 | Full agonist | Asp147 salt bridge; His297 H-bond [9] |
12 | Phenethyl | 3.4 | Pure antagonist | Accessory pocket occupation; inactive conformation [9] |
15 | Phenylpropyl | 42 | Partial agonist | Enhanced δOR affinity; steric clash in μOR [9] |
19 | Phenylpentyl | >200 | Inactive | Disrupted pharmacophore alignment [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1